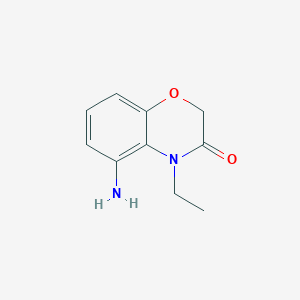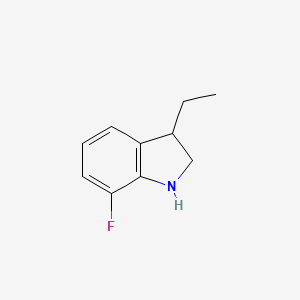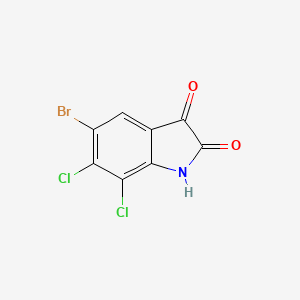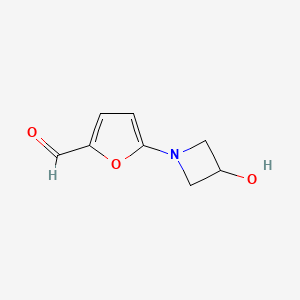![molecular formula C12H19NO B13190105 5,5,7,7-Tetramethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13190105.png)
5,5,7,7-Tetramethyl-1-oxaspiro[2.5]octane-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5,7,7-Tetramethyl-1-oxaspiro[2.5]octane-2-carbonitrile: is a chemical compound with the molecular formula C₁₂H₁₉NO It is characterized by its unique spirocyclic structure, which includes an oxaspiro ring and a nitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,5,7,7-Tetramethyl-1-oxaspiro[2.5]octane-2-carbonitrile typically involves the methylenation of 2,2,3,6-tetramethyl-1-cyclohexanone followed by epoxidation of the resulting 1,2,2,4-tetramethyl-3-methylene-cyclohexane . The reaction conditions for these steps often include the use of dimethylsulfonium methylide under the Corey-Chaykovsky reaction conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using appropriate catalysts, and ensuring efficient purification processes to obtain the desired product in high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the spirocyclic ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines or other reduced forms.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the spirocyclic ring.
Reduction: Primary amines or other reduced forms of the nitrile group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5,5,7,7-Tetramethyl-1-oxaspiro[2.5]octane-2-carbonitrile is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology and Medicine: The compound’s potential biological activity is of interest in medicinal chemistry. It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: In the fragrance industry, the compound is used as a precursor for the synthesis of fragrance ingredients. Its derivatives are valuable for their unique scent profiles .
Wirkmechanismus
The mechanism of action of 5,5,7,7-Tetramethyl-1-oxaspiro[2.5]octane-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure and nitrile group play crucial roles in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
4,4,5,8-Tetramethyl-1-oxaspiro[2.5]octane: This compound shares a similar spirocyclic structure but lacks the nitrile group.
2,2,3,6-Tetramethylcyclohexanecarbaldehyde: A derivative formed from the ring-opening reaction of the spirocyclic compound.
Uniqueness: 5,5,7,7-Tetramethyl-1-oxaspiro[2.5]octane-2-carbonitrile is unique due to the presence of both the spirocyclic ring and the nitrile group. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.
Eigenschaften
Molekularformel |
C12H19NO |
|---|---|
Molekulargewicht |
193.28 g/mol |
IUPAC-Name |
5,5,7,7-tetramethyl-1-oxaspiro[2.5]octane-2-carbonitrile |
InChI |
InChI=1S/C12H19NO/c1-10(2)6-11(3,4)8-12(7-10)9(5-13)14-12/h9H,6-8H2,1-4H3 |
InChI-Schlüssel |
VIJHRHCAVIUJBC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(CC2(C1)C(O2)C#N)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-2-[(4-methylphenyl)methyl]pyrrolidine](/img/structure/B13190022.png)
![Methyl 2-chloro-4,6,6-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13190036.png)







![3-Amino-1-[(benzyloxy)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13190075.png)

![2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]acetic acid](/img/structure/B13190085.png)

![1-[3-(Aminomethyl)oxolan-3-yl]ethan-1-ol](/img/structure/B13190101.png)
